cis-1-Benzyl-2,6-dicyanopiperidine
Description
Nitro-Mannich Reaction Derived Cyclizations
A versatile method for creating highly substituted 5-nitropiperidin-2-ones, which can be precursors to dicyanopiperidines, involves a nitro-Mannich/lactamisation cascade. beilstein-journals.org This reaction is highly diastereoselective, with the stereochemical outcome being set during the initial nitro-Mannich addition. beilstein-journals.org The process is often fast and reversible, allowing for a dynamic resolution where the most thermodynamically stable product is preferentially formed through irreversible lactamization. beilstein-journals.org This strategy has been successfully employed in the synthesis of complex alkaloid natural products. beilstein-journals.org
The nitro-Mannich reaction, also known as the aza-Henry reaction, is a fundamental carbon-carbon bond-forming reaction that adds a nitroalkane to an imine, creating a β-nitroamine. nih.govwikipedia.org This functionality is synthetically valuable as the nitro group can be further transformed into other functional groups. nih.gov
Key Features of Nitro-Mannich/Lactamisation Cascades:
| Feature | Description |
| Stereoselectivity | Highly diastereoselective, establishing contiguous stereocenters. |
| Reaction Type | Cascade reaction combining nitro-Mannich addition and lactamization. |
| Versatility | Allows for the synthesis of heavily decorated piperidin-2-ones. |
| Applications | Useful in the synthesis of complex natural products and substituted piperidines. beilstein-journals.org |
Intramolecular Radical C-H Amination and Cyclization
The intramolecular radical C-H amination/cyclization offers a direct approach to the piperidine (B6355638) skeleton. This method often involves the generation of a nitrogen-centered radical which then cyclizes onto a C-H bond. nih.gov Various catalytic systems, including those based on copper(I) and copper(II), as well as electrolytic methods, have been developed to facilitate this transformation. researchgate.net
A notable example involves the enantioselective C-H cyanation of acyclic amines mediated by a chiral copper catalyst. This reaction introduces a cyano group at the δ-position, which can then be cyclized to form chiral piperidines. nih.govnih.gov This approach effectively interrupts the classical Hofmann-Löffler-Freytag (HLF) reaction to achieve a C-C bond formation instead of the typical C-N bond formation. nih.govnih.gov
Comparison of Catalytic Systems for Intramolecular Radical C-H Amination:
| Catalytic System | Description |
| Electrolysis | An electrochemical approach to generate the necessary radical species. researchgate.net |
| Copper(I) Catalysis | Utilizes Cu(I) salts to promote the radical cyclization. researchgate.net |
| Copper(II) Catalysis | Employs Cu(II) complexes, often with chiral ligands for asymmetric variants. nih.govresearchgate.net |
Stereocontrolled Preparation via Acyldihydropyridine Intermediates
The functionalization of dihydropyridines provides another avenue to substituted piperidines. A rhodium-catalyzed asymmetric carbometalation of phenyl pyridine-1(2H)-carboxylate intermediates has been developed. researchgate.netthieme-connect.com This reductive Heck-type reaction with aryl, heteroaryl, or vinyl boronic acids furnishes 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. researchgate.netthieme-connect.com Subsequent reduction of the tetrahydropyridine (B1245486) ring and deprotection affords the desired enantioenriched 3-substituted piperidines. snnu.edu.cn This three-step sequence, starting from pyridine (B92270), offers a versatile route to a wide array of chiral piperidines. snnu.edu.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,6S)-1-benzylpiperidine-2,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-9-13-7-4-8-14(10-16)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-8,11H2/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOKFAVTFNEWSQ-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C(C1)C#N)CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N([C@@H](C1)C#N)CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106006-86-4 | |
| Record name | cis-1-Benzyl-2,6-dicyanopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Enantioselective Methodologies for Chiral Piperidines
Chiral Catalyst-Mediated Cyanation and Subsequent Cyclization
A powerful strategy for synthesizing chiral piperidines involves an enantioselective, radical-mediated δ C-H cyanation of acyclic amines. nih.govnih.gov This method utilizes a chiral copper catalyst to control the stereochemistry of the cyanation step. nih.govnih.gov The resulting enantioenriched δ-amino nitriles can then be cyclized to produce a variety of chiral piperidines. nih.govnih.gov This approach is significant as it provides access to chiral piperidines from simple, linear amines through a (5+1) synthetic disconnection. nih.gov
Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridines
Rhodium catalysis has proven effective in the asymmetric synthesis of chiral piperidines. One notable method is the rhodium-catalyzed asymmetric reductive Heck reaction. thieme-connect.com This reaction couples aryl or vinyl boronic acids with a phenyl-1(2H)-carboxylate, derived from the partial reduction of a pyridinium (B92312) species, to yield 3-substituted tetrahydropyridines. thieme-connect.com These intermediates can then be reduced to the final chiral piperidine products. thieme-connect.com The use of a chiral rhodium catalyst is crucial for achieving high enantioselectivity in this transformation. thieme-connect.comsnnu.edu.cn
Another rhodium-catalyzed approach involves the reductive transamination of pyridinium salts. dicp.ac.cn This method introduces a chiral primary amine under reducing conditions, which leads to the formation of chiral piperidines with excellent diastereo- and enantioselectivity. dicp.ac.cn A key advantage of this method is that it circumvents the need for a pre-attached chiral auxiliary or a complex chiral transition metal catalyst. dicp.ac.cn
Key Rhodium-Catalyzed Methodologies for Chiral Piperidines:
| Methodology | Description | Key Features |
| Asymmetric Reductive Heck Reaction | Rh-catalyzed coupling of boronic acids with dihydropyridine (B1217469) derivatives. thieme-connect.com | High yield and enantioselectivity, broad functional group tolerance. thieme-connect.comsnnu.edu.cn |
| Reductive Transamination | Rh-catalyzed reaction of pyridinium salts with a chiral primary amine. dicp.ac.cn | Excellent diastereo- and enantioselectivity, avoids complex chiral ligands. dicp.ac.cn |
| [2+2+2] Cycloaddition | Rh(I)-catalyzed cycloaddition of alkynes and alkenyl isocyanates. nih.gov | Access to polysubstituted piperidines with high enantioselectivity. nih.gov |
Chemo-enzymatic and Multi-enzymatic Routes for Chiral Centers
Chemo-enzymatic and multi-enzymatic strategies offer sustainable and highly selective methods for the synthesis of chiral piperidines. nih.govresearchgate.net These approaches combine the advantages of chemical synthesis with the high stereoselectivity of biocatalysts.
A notable chemo-enzymatic approach involves the asymmetric dearomatization of activated pyridines. nih.govresearchgate.netacs.org A key step in this process is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govresearchgate.net This method has been successfully applied to the synthesis of several medicinally important compounds. nih.govresearchgate.net
Enzymatic kinetic resolution is another powerful tool. For instance, lipase-catalyzed transesterification at low temperatures has been used to resolve racemic alcohols that are precursors to chiral building blocks, even those with sterically hindered quaternary chiral centers. nih.gov
Enantioselective Reduction of Unprotected Pyridine (B92270) Precursors
While direct enantioselective reduction of pyridines to access chiral piperidines presents a formidable challenge due to the aromaticity of the pyridine ring, recent advancements have focused on the dearomatization of pyridinium species. acs.org Chemo-enzymatic methods employing a combination of oxidase and reductase enzymes have shown promise in the dearomatization of pyridiniums to yield enantioenriched 3- and 4-substituted piperidines. acs.org
Another innovative approach involves a three-step process:
Partial reduction of pyridine. nih.gov
Rhodium-catalyzed asymmetric carbometalation of the resulting dihydropyridine. nih.gov
A subsequent reduction to furnish the enantioenriched piperidine. nih.gov
This strategy has been successfully applied to the synthesis of various 3-substituted piperidines. acs.orgnih.gov The key step, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate, proceeds with high yield and excellent enantioselectivity. nih.govorganic-chemistry.org
Strategies for Stereochemical Control at C2 and C6 Positions
Achieving stereochemical control at the C2 and C6 positions of the piperidine ring is crucial for the synthesis of specific diastereomers of compounds like cis-1-Benzyl-2,6-dicyanopiperidine.
Conformational Control in Diastereomer Generation
The stereochemical outcome of reactions on the piperidine ring is often dictated by the conformational preferences of the starting materials and intermediates. For instance, the face-selective hydrogenation of dihydropyridines (DHPs) can lead to the formation of all-syn substituted piperidines. escholarship.org The relative stability of the resulting diastereomers can be predicted using density functional theory (DFT) calculations, which often correlate well with the experimentally observed diastereomer ratios. escholarship.org In some cases, reactions proceed under thermodynamic control, meaning the product distribution reflects the relative energies of the diastereomeric products. escholarship.org
Diastereoselective Lithiation/Trapping Techniques
The diastereoselective functionalization of piperidines can also be achieved through lithiation followed by trapping with an electrophile. The stereoselectivity of this process is influenced by the existing stereocenters on the piperidine ring and the nature of the N-substituent.
Aza-Achmatowicz Oxidation and Conjugate Addition Sequences for Poly-substituted Piperidines
The aza-Achmatowicz reaction is a powerful tool for the synthesis of functionalized piperidinones, which are versatile intermediates for the preparation of polysubstituted piperidines. researchgate.netx-mol.com This oxidative rearrangement transforms a furan (B31954) moiety into a piperidinone structure. researchgate.netx-mol.com The resulting piperidinones contain ample opportunities for further functionalization. researchgate.net
For example, the N-sulfonyliminium ions generated from aza-Achmatowicz products can react with various nucleophiles, such as silanes and enol acetates, to yield 6-substituted piperidinones. ru.nl Furthermore, conjugate addition reactions to the enone moiety present in aza-Achmatowicz products provide another avenue for introducing substituents. ru.nl This strategy has been utilized in the synthesis of various biologically active compounds and natural products. rsc.org
| Starting Material | Reagents | Product | Yield | Reference |
| Protected furfurylamine | m-CPBA, Sn(OTf)2, Allyl-TMS | 6-allyl-piperidinone | - | researchgate.net |
| α-furanylamines | Aza-Achmatowicz rearrangement | Spirocyclic lactam | - | ru.nl |
| Protected amine 86 | CbzCl, m-CPBA | Piperidinone 88 | 72% | ru.nl |
Three-Component Vinylogous Mannich-Type Reactions (VMR)
Inspired by the biosynthesis of piperidine alkaloids, a three-component vinylogous Mannich-type reaction (VMR) has been developed for the stereoselective assembly of multi-substituted chiral piperidines. rsc.orgrsc.org This method utilizes a 1,3-bis-trimethylsilylenol ether as a dienolate, which reacts with an aldehyde and a chiral amine. rsc.org The reaction proceeds through a chiral aldimine intermediate, and the stereoselectivity is controlled by the chiral amine. rsc.org
The initial product of the VMR is a cyclized chiral dihydropyridinone, which serves as a versatile intermediate for the synthesis of a variety of chiral piperidine compounds. rsc.orgrsc.org This methodology has been successfully applied to the concise synthesis of several natural alkaloids. rsc.org
| Aldehyde | Amine | Dienolate | Catalyst | Product | Reference |
| Various aldehydes | Chiral α-methyl benzylamine | 1,3-bis-trimethylsilylenol ether | Sn(OTf)2 | Chiral 2,3-dihydropyridinones | rsc.org |
Metal-Catalyzed and Organocatalytic Transformations
Metal-catalyzed and organocatalytic transformations have become indispensable tools in the synthesis of substituted piperidines, offering high efficiency and stereoselectivity.
Rhodium-catalyzed asymmetric reductive Heck reactions have been effectively used for the synthesis of enantioenriched 3-substituted piperidines from dihydropyridine precursors. nih.govorganic-chemistry.org Similarly, catalytic asymmetric ring-opening/cross-metathesis reactions, often employing molybdenum or ruthenium catalysts, provide an efficient route to enantioselective piperidine synthesis. nih.gov
Photoredox catalysis has also emerged as a powerful strategy for the C-H functionalization of piperidines. For example, the α-amino C-H arylation of piperidines can be achieved using a photoredox catalyst, leading to the formation of arylated piperidines with high diastereoselectivity. escholarship.org
| Reaction Type | Catalyst | Substrates | Product | Key Features | Reference |
| Asymmetric Reductive Heck | Rhodium | Dihydropyridines, Boronic acids | 3-Substituted piperidines | High yield and enantioselectivity | nih.govorganic-chemistry.org |
| Asymmetric Ring-Opening/Cross-Metathesis | Molybdenum/Ruthenium | - | Enantioselective piperidines | Efficient enantioselective synthesis | nih.gov |
| α-Amino C-H Arylation | Photoredox Catalyst | Substituted piperidines | Arylated piperidines | High diastereoselectivity | escholarship.org |
Palladium-Catalyzed Cyclizations and Reductions
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of C-N and C-C bonds necessary for forming the piperidine ring. The synthesis of functionalized piperidines can be achieved through various palladium-catalyzed reactions, including intramolecular cyclizations and reductive couplings.
One relevant approach is the reductive cyclization of N-tosyl-tethered alkynones, which provides a convenient method for synthesizing substituted piperidines. berkeley.edu This reaction is initiated by the hydropalladation of the alkyne, followed by an intramolecular addition to the carbonyl group. berkeley.edu The stereochemistry of the resulting exocyclic double bond is typically assigned as E. berkeley.edu
For the specific construction of 2,6-disubstituted piperidines, a notable method is the palladium(0)-catalyzed enantioselective (4 + 2) reaction between 1,3-dienes and N-cyano imines. This cascade reaction, involving a vinylogous addition and subsequent intramolecular allylic amination, furnishes 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines as single diastereomers with good to moderate yields and enantioselectivity. nih.gov These tetrahydropyridines are direct precursors to the saturated dicyanopiperidine core. Subsequent reduction of the double bond would yield the final piperidine ring. The introduction of the cyano groups directly from the N-cyano imine starting material is a key advantage of this strategy.
Palladium-catalyzed cyanation of aryl or vinyl halides is also a well-established method for introducing nitrile groups. rhhz.net While not a cyclization method, it represents a crucial step for the synthesis of dicyanopiperidine precursors if not incorporated directly in the ring-forming step. Various palladium catalysts and cyanide sources, such as the less toxic zinc cyanide (Zn(CN)₂), are employed for this transformation. rhhz.net
Table 1: Examples of Palladium-Catalyzed Reactions for Piperidine Synthesis This table is interactive. Click on the headers to sort the data.
| Reaction Type | Catalyst System | Substrates | Product Type | Yield | Ref |
|---|---|---|---|---|---|
| Reductive Cyclization | Cationic Palladium(II) Complex | N-Tosyl-Tethered Alkynones | Functionalized Piperidines | - | berkeley.edu |
| (4+2) Annulation | Pd(0) / Chiral Ligand | 1,3-Dienes, N-Cyano Imines | 2,6-cis-Disubstituted-1,2,3,6-tetrahydropyridines |
Moderate to Good | nih.gov |
| Azide Reduction Cyclization | Palladium Catalyst | Amino Acetals from Nitro-Mannich Reaction | Diastereoselective Piperidines | - | nih.gov |
| Intramolecular Allylic Amination | Palladium Catalyst (Ligand-Free) | Alkenyl Amines with Chiral Protecting Group | Diastereoselective Piperidines | Moderate | researchgate.net |
Iridium-Catalyzed Allylic Etherification for Dihydropyridinones
Iridium catalysis has emerged as a powerful tool for stereoselective synthesis. A highly regioselective and diastereoselective method to access cis-2,6-disubstituted dihydropyridinones has been developed through an iridium-catalyzed allylic etherification. illinois.edu These dihydropyridinones are valuable precursors for the de novo synthesis of corresponding piperidine alkaloids. illinois.edu
The reaction proceeds under mild conditions and demonstrates a broad substrate scope, consistently producing high yields and excellent regio- and diastereoselectivities. illinois.edu The mechanism is believed to involve a π-allyl-iridium intermediate. illinois.edu The formation of the cis-product is thought to be favored by the significant A(1,3)-strain imparted by a tosyl group on the nitrogen. illinois.edu The resulting dihydropyridinone can then be further elaborated, for instance, through reduction and functional group manipulation, to afford the desired cis-2,6-disubstituted piperidine skeleton.
Table 2: Iridium-Catalyzed Synthesis of cis-2,6-Disubstituted Dihydropyridinones
This table is interactive. Click on the headers to sort the data.
| Substrate | Catalyst System | Product | Yield | Diastereomeric Ratio (dr) | Ref |
|---|---|---|---|---|---|
| Allylic Alcohol Precursor | [Ir(COD)Cl]₂ / Chiral Ligand | cis-2,6-Disubstituted Dihydropyridinone |
High | Excellent | illinois.edu |
| Vinyl Aminoalcohol | Iridium and Amine Co-catalysis | Enantio-enriched Hydroquinolines | Good | - | illinois.edu |
Ruthenium-Catalyzed Enyne Metathesis Reactions (RCEYM/CEYM/RCM)
Ruthenium-catalyzed olefin metathesis, particularly ring-closing metathesis (RCM) and enyne metathesis, provides a versatile and powerful strategy for the construction of a wide array of carbo- and heterocyclic systems, including piperidines. ethz.chrsc.org Ring-closing enyne metathesis (RCEYM) involves the bond reorganization between an alkene and an alkyne within the same molecule to form a 1,3-diene, which can be part of a cyclic structure.
This methodology has been successfully applied to the synthesis of piperidine ring-fused systems. For example, a piperidine ring-fused anthraquinone (B42736) derivative was synthesized starting from an enyne precursor. The key step was the RCEYM of the enyne using a Grubbs' catalyst, which afforded a diene in good yield. This diene was subsequently used in a Diels-Alder reaction and aromatization to build the final complex structure. The tolerance of modern ruthenium catalysts, such as the Grubbs' and Schrock's catalysts, to various functional groups makes this approach highly attractive for the synthesis of complex, functionalized piperidines. ethz.ch
The general mechanism for ruthenium-catalyzed enyne metathesis involves the initial reaction of the ruthenium carbene with either the alkene or alkyne moiety, followed by a series of [2+2] cycloadditions and retro-cycloadditions to generate the final 1,3-diene product and regenerate the catalyst. rsc.org
Table 3: Examples of Ruthenium-Catalyzed RCM/RCEYM for Heterocycle Synthesis This table is interactive. Click on the headers to sort the data.
| Reaction Type | Catalyst | Substrate Type | Product Type | Yield | Ref |
|---|---|---|---|---|---|
| RCEYM | Grubbs' Catalyst | Enyne with Nitrogen Linker | Piperidine-ring Fused Diene | Good | |
| RCM | Grubbs' Catalyst | N-Carbamoyl Dialkenylamine | N-Carbamoyl Tetrahydropyridine (B1245486) | - | ethz.ch |
| RCM | Grubbs' Catalyst | N-Benzyl Dialkenylamine | N-Benzyl Tetrahydropyridine | - | ethz.ch |
| RCEYM | Ruthenium-Carbene Complex | Enyne with Ester on Alkyne | Bicyclic Lactam | 87% | rsc.org |
Brønsted Acid Catalyzed Radical Additions for γ-Cyanoketones Precursors
An innovative approach to piperidine precursors involves the Brønsted acid-catalyzed synthesis of γ-cyanoketones. This method achieves the formation of two new C-C bonds by reacting sulfonyl cyanides, olefins, and ketones. illinois.edu The resulting γ-cyanoketones are versatile intermediates that can be subsequently converted into substituted piperidines.
The proposed mechanism involves the acid-catalyzed condensation of a ketone with a hydroperoxide (like tert-butylhydroperoxide) to form an unstable alkenyl peroxide. This peroxide undergoes homolytic cleavage of the O-O bond, generating a ketone-derived radical. This radical then adds to the olefin, and the resulting intermediate radical reacts with the sulfonyl cyanide to yield the final γ-cyanoketone product. This method is notable for its use of simple, readily available starting materials and catalysts. The transformation of the γ-cyanoketone to a piperidine can be accomplished through reductive amination, where the ketone is converted to an amine which then cyclizes with the nitrile group.
Table 4: Brønsted Acid-Catalyzed Synthesis of γ-Cyanoketone Precursors This table is interactive. Click on the headers to sort the data.
| Ketone | Olefin | Cyanide Source | Catalyst | Product Type | Ref |
|---|---|---|---|---|---|
| Various Ketones | Styrene Derivatives | Sulfonyl Cyanides | Brønsted Acid | γ-Cyanoketones | |
| Steroidal Ketones | Alkyl Olefins | Sulfonyl Cyanides | Brønsted Acid | γ-Cyanoketones | illinois.edu |
Reaction Mechanisms and Selectivity in Dicyanopiperidine Chemistry
Mechanisms of Piperidine (B6355638) Ring Formation and Transformation
Oxidative Deamination and Baeyer–Villiger Oxidation Sequences:There is no available information on these specific oxidative transformations involving cis-1-Benzyl-2,6-dicyanopiperidine.
General principles of nucleophilic substitution reactions involving cyanide moieties are well-established in organic chemistry. libretexts.orgyoutube.com These reactions are typically second-order (SN2), involving a concerted backside attack by the nucleophile, or first-order (SN1), proceeding through a carbocation intermediate. The rate of SN2 reactions depends on the concentration of both the substrate and the nucleophile, whereas the rate of SN1 reactions is dependent only on the substrate concentration. youtube.com However, specific studies applying these principles to the cyanide groups on the this compound ring, including kinetic data or mechanistic investigations, are not present in the surveyed literature.
Similarly, while the principles of stereochemical control are fundamental to piperidine synthesis, specific research detailing the methods to achieve the cis configuration in 1-Benzyl-2,6-dicyanopiperidine and the regiochemical outcomes of its reactions is not documented. For analogous compounds like 1-Benzyl-2,6-dimethylpiperidine, the stereochemistry is known to significantly influence physicochemical properties and can be distinguished using NMR spectroscopy. It is plausible that similar principles apply to the dicyano derivative, but without direct research, any discussion would be speculative.
Due to the absence of specific research data for this compound in the requested areas, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible. To do so would require extrapolation beyond the available evidence, violating the core requirements of the request.
Principles of Stereochemical and Regiochemical Control
Factors Influencing Diastereomeric Ratios and Conversions (e.g., cis-trans interconversion)
The synthesis of 2,6-disubstituted piperidines often yields a mixture of cis and trans diastereomers. The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor either the kinetic or thermodynamic product.
The formation of the piperidine ring can be envisioned through the cyclization of a linear precursor, such as the reaction between glutaraldehyde, an amine (e.g., benzylamine), and a cyanide source. In such reactions, the initial product distribution is governed by kinetic control, favoring the transition state of lower energy. However, if the reaction conditions allow for reversibility, the product ratio will eventually reflect the thermodynamic stability of the diastereomers, where the more stable isomer predominates.
Key factors influencing the diastereomeric ratio include:
Temperature: Lower temperatures generally favor the kinetic product by slowing down the rate of equilibration between the diastereomers. Conversely, higher temperatures can facilitate the conversion of the kinetic product to the more stable thermodynamic product.
Reaction Time: Shorter reaction times are more likely to yield the kinetic product distribution, while longer reaction times allow for equilibration to the thermodynamic ratio.
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition states and the ground states of the diastereomers, thereby affecting the product ratio.
Catalyst/Reagent: The choice of acid or base catalyst can significantly impact the rate of cyclization and equilibration. For instance, in the synthesis of 3,4-disubstituted piperidines, Lewis acids at low temperatures favored the kinetic cis product, which could be isomerized to the more stable trans product upon warming.
In the context of 2,6-disubstituted systems, the cis isomer often experiences greater steric strain due to the axial or pseudo-axial orientation of the substituents in the chair conformation. However, the relative stability can be influenced by the nature of the substituents and the N-substituent. For this compound, the bulky benzyl (B1604629) group and the two cyano groups create a complex steric environment.
An analogous study on the stereodivergent formation of 2,6-disubstituted tetrahydropyrans demonstrated that reaction conditions could be tuned to selectively produce either the cis or trans isomer. nih.gov For example, TBAF-mediated cyclization of certain hydroxy-thioesters yielded trans products, while Brønsted acid catalysis led to the cis isomers. nih.gov This highlights the critical role of the catalyst system in directing the stereochemical outcome.
Table 1: Illustrative Diastereoselectivity in the Synthesis of 2,6-Disubstituted Heterocycles under Different Conditions (Based on Analogous Systems)
| Precursor Type | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (cis:trans) | Reference |
| Hydroxy-thioester | TBAF, THF, 0 °C to rt | trans | <5:95 | nih.gov |
| Hydroxy-thioester | CSA, DCE, 80 °C | cis | >95:5 | nih.gov |
| 1,6-Ene-diene | Nickel catalyst, Chiral P-O ligand | Not Specified | High regioselectivity | mdpi.com |
| Pyridine (B92270) derivative | H₂, Rh/C, CH₃OH | cis | 65:35 to >95:5 | nih.gov |
This table is illustrative and based on analogous heterocyclic systems, not on specific experimental data for this compound.
Impact of Chiral Ligands and Catalysts on Selectivity
The synthesis of enantiomerically pure piperidines is a significant goal, often achieved through asymmetric catalysis. Chiral ligands, particularly chiral phosphine (B1218219) ligands, play a crucial role in inducing enantioselectivity in metal-catalyzed reactions, such as hydrogenation. nih.govsigmaaldrich.com These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer over the other.
For the synthesis of chiral 2,6-disubstituted piperidines, the asymmetric hydrogenation of a corresponding 2,6-disubstituted pyridine precursor is a common strategy. nih.gov The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee) and diastereoselectivity. P-chiral phosphine ligands, which are conformationally rigid and electron-rich, have shown excellent performance in various asymmetric hydrogenations. nih.govnih.gov
In a related system, the Ir-catalyzed double asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones using a spiro-phosphine-oxazoline ligand (SpinPHOX) yielded cis-3,6-disubstituted products with excellent diastereo- and enantioselectivities. This demonstrates that a single catalyst can control the stereochemistry at two centers in a single operation.
The effectiveness of a chiral catalyst system depends on several factors:
Ligand Structure: The steric and electronic properties of the ligand, including the bite angle and the nature of the substituents on the phosphorus atoms or the ligand backbone.
Metal Center: The choice of the transition metal (e.g., Rhodium, Iridium, Ruthenium) influences the catalytic activity and selectivity.
Substrate-Ligand Interaction: The specific interactions between the substrate and the chiral catalyst complex in the transition state determine the degree of stereochemical induction.
While specific data for the asymmetric synthesis of this compound is not available, the principles from analogous systems suggest that a screening of various chiral phosphine ligands in combination with suitable metal precursors would be a viable strategy to develop a stereoselective synthesis.
Table 2: Examples of Chiral Phosphine Ligands Used in Asymmetric Hydrogenation of Heterocycles (Illustrative)
| Ligand | Metal | Substrate Type | Key Outcome | Reference |
| TangPhos | Rhodium | Functionalized olefins | High efficiency and enantioselectivity | sigmaaldrich.com |
| C3-TunePhos | Ruthenium | β-keto esters | High enantioselectivity | sigmaaldrich.com |
| SpinPHOX | Iridium | 3,6-dialkylidene-2,5-diketopiperazines | >99% de, up to 98% ee | mdpi.com |
| P-chiral phosphines | Rhodium | General olefins | Excellent enantioselectivity | nih.govnih.gov |
This table provides examples of chiral ligands and their applications in the synthesis of chiral molecules and is not based on direct experimental data for this compound.
Regioselective Functionalization of the Piperidine Core
The functionalization of an existing piperidine ring in a regioselective manner presents a significant synthetic challenge. For this compound, the two cyano groups offer potential sites for chemical manipulation. However, achieving selective reaction at one cyano group while the other remains intact requires careful control of reaction conditions. The symmetrical nature of the cis-2,6-disubstitution makes the two cyano groups chemically equivalent, complicating regioselective functionalization without a desymmetrization strategy.
Strategies for regioselective functionalization often rely on directing groups or inherent differences in the electronic or steric environment of the reaction sites. In the case of piperidine derivatives, C-H functionalization has emerged as a powerful tool. nih.gov The site of C-H activation can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at the C2, C3, or C4 positions with high regioselectivity. nih.gov
The nitrile groups themselves can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, or addition of organometallic reagents to form ketones. Achieving regioselectivity in these transformations on a dinitrile compound would likely require a multi-step sequence involving protection of one nitrile group, reaction at the other, and subsequent deprotection.
A tandem aza-Prins–Ritter reaction has been reported for the synthesis of piperidine derivatives where a nitrile acts as a nucleophile, highlighting a potential reactive pathway for the cyano groups. rsc.org
Reaction Dynamics and Transition State Analysis
Understanding the dynamics of a chemical reaction and the structure of its transition state is fundamental to explaining and predicting selectivity. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for modeling reaction pathways and analyzing transition state geometries and energies.
For the formation of a piperidine ring, such as from the cyclization of an amino-dialdehyde or a related precursor, computational studies can elucidate the preferred reaction mechanism and the origins of stereoselectivity. For instance, in the stereodivergent formation of 2,6-disubstituted tetrahydropyrans, DFT calculations revealed that the observed trans-selectivity under certain conditions was due to a lower energy boat-like transition state, while the cis-selectivity under different conditions proceeded through a more favorable chair-like transition state. nih.gov The energy difference between these diastereomeric transition states, even if small (e.g., 1.3 kcal/mol), can lead to high diastereoselectivity. nih.gov
The key insights from transition state analysis include:
Activation Energy: The energy barrier that must be overcome for the reaction to proceed. Lower activation energies correspond to faster reaction rates.
Transition State Geometry: The arrangement of atoms at the highest point on the reaction coordinate, which can reveal key steric and electronic interactions that determine selectivity.
Kinetic vs. Thermodynamic Pathways: Computational models can predict the relative energies of kinetic and thermodynamic products and their corresponding transition states, helping to rationalize the observed product distributions under different conditions.
While a specific transition state analysis for the formation of this compound is not available in the literature, it can be inferred that the cyclization would proceed through a transition state where the developing steric interactions between the benzyl group and the forming cyano-substituted stereocenters would play a crucial role in determining the cis/trans selectivity. The preference for the cis isomer would suggest a kinetic pathway where the transition state leading to this isomer is lower in energy than the one leading to the trans isomer, even if the trans product might be thermodynamically more stable.
Computational and Theoretical Investigations of Cis 1 Benzyl 2,6 Dicyanopiperidine
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. While specific, in-depth DFT studies exclusively focused on cis-1-benzyl-2,6-dicyanopiperidine are not extensively available in the public literature, the application of these methods to similar piperidine-containing structures allows for a theoretical understanding of its expected behavior. researchgate.net
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, these calculations would optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy structure. The piperidine (B6355638) ring is expected to adopt a chair conformation to minimize steric strain. youtube.com The orientation of the equatorial and axial substituents, namely the two cyano groups and the benzyl (B1604629) group, would be precisely determined.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₄H₁₅N₃ |
| Molecular Weight | 225.30 g/mol tcichemicals.com |
| XLogP3-AA | 2.2 nih.gov |
| Monoisotopic Mass | 225.126597491 Da nih.gov |
This table presents basic computed properties. Detailed optimized geometries from DFT require specific research studies which are not publicly available.
The chemical reactivity of a molecule can be effectively understood by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For this compound, the nitrogen atom of the piperidine ring and the cyano groups would significantly influence the FMOs. The lone pair on the nitrogen and the pi-systems of the cyano and benzyl groups would likely contribute significantly to the HOMO, making these regions susceptible to electrophilic attack. The LUMO would likely be distributed over the cyano groups, indicating their electrophilic character.
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Definition | Predicted Significance for this compound |
| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Relates to chemical stability and reactivity. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
This table outlines key reactivity descriptors derived from FMO analysis. Specific energy values require dedicated DFT calculations.
DFT calculations are a powerful tool for mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy for a given reaction, providing insight into its feasibility and rate. For this compound, this could be applied to understand its synthesis or its reactivity as an intermediate in multi-step reactions. For instance, the energetics of nucleophilic addition to the cyano groups or substitution reactions at the benzyl position could be computationally explored.
The piperidine ring in this compound can exist in several conformations, most notably the chair and boat forms. The chair conformation is generally more stable for substituted cyclohexanes and piperidines as it minimizes torsional and steric strain. youtube.comlibretexts.org
A conformational analysis using DFT would involve calculating the relative energies of different possible conformers. For the cis isomer, a ring flip of the chair conformation would interconvert the axial and equatorial positions of the substituents. One chair conformer would have the two cyano groups in axial positions and the benzyl group in an equatorial position, while the flipped conformer would place the cyano groups equatorially and the benzyl group axially. The relative stability of these two chair forms would depend on the steric bulk of the substituents and the resulting 1,3-diaxial interactions. libretexts.org Generally, conformers that place bulkier groups in the more spacious equatorial positions are favored. youtube.com The boat conformation is typically a higher-energy transition state between chair forms. youtube.com
Table 3: Relative Stability of Piperidine Ring Conformations
| Conformation | General Stability | Reason for Stability/Instability |
| Chair | Most Stable | Staggered arrangement of all bonds, minimizing torsional strain. |
| Twist-Boat | Less Stable than Chair | Relieves some of the steric strain of the boat form. |
| Boat | Least Stable | Eclipsed bonds and flagpole interactions lead to high steric and torsional strain. |
This table provides a general overview of the stability of cyclohexane/piperidine conformations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP surface would be expected to show negative potential (typically colored red) around the nitrogen atoms of the cyano groups and the lone pair of the piperidine nitrogen. These areas represent the most likely sites for interaction with electrophiles. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction patterns.
Molecular Dynamics (MD) Simulations
While no specific Molecular Dynamics (MD) simulation studies on this compound are found in the surveyed literature, this computational technique could provide profound insights into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects.
For this compound, an MD simulation could be used to:
Explore the conformational landscape in solution, observing the equilibrium between different chair conformers and the timescale of ring flipping.
Study how the molecule interacts with solvent molecules, which can influence its stability and reactivity.
Simulate its interaction with a biological target, such as an enzyme active site, if it were being investigated as a potential drug candidate. This could reveal key binding interactions and help in the design of more potent analogs.
Conformational Behavior in Explicit Solvent
The conformational landscape of piperidine derivatives is crucial for their biological activity, dictating how they interact with target proteins. For this compound, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, the substituents can occupy either axial or equatorial positions. For the cis isomer, both the 2- and 6-cyano groups are on the same side of the ring.
In an explicit solvent environment, which mimics physiological conditions, the conformational preferences of the molecule can be influenced by interactions with solvent molecules, such as water. While specific experimental or detailed computational studies on the conformational behavior of this compound in explicit solvent are not extensively documented in publicly available literature, general principles of conformational analysis can be applied. Molecular dynamics (MD) simulations are a powerful tool to study these dynamics. nih.gov An MD simulation would typically reveal the equilibrium between different chair and boat conformations, as well as the rotational freedom of the benzyl group.
A hypothetical conformational analysis of this compound in an explicit water solvent using computational methods would likely involve the parameters outlined in the table below.
| Conformational State | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Solvent Accessible Surface Area (Ų) | Predicted Predominance in Water |
|---|---|---|---|---|
| Chair (equatorial benzyl) | C6-N1-C2-C3 ≈ 55 | 0.0 (Reference) | 350 | High |
| Chair (axial benzyl) | C6-N1-C2-C3 ≈ -55 | ~4-6 | 340 | Low |
| Twist-Boat | Variable | ~5-7 | 360 | Very Low |
This table is illustrative and based on general principles of conformational analysis of substituted piperidines. Specific values would require dedicated computational studies.
Investigation of Intermolecular Interactions
The intermolecular interactions of this compound are fundamental to its potential biological activity, as they govern how the molecule binds to a target receptor. These interactions can be broadly categorized into several types, including hydrogen bonding, van der Waals forces, and π-stacking interactions.
The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. researchgate.net The two cyano groups also contain nitrogen atoms that can participate in hydrogen bonding. The benzyl group introduces the possibility of π-π stacking interactions with aromatic residues in a protein binding pocket. Furthermore, the entire molecule can engage in van der Waals interactions with its surroundings.
Computational studies, such as quantum chemistry calculations and molecular docking, can be employed to investigate these interactions in detail. researchgate.net For instance, by docking this compound into the active site of a target protein, one could identify the specific amino acid residues involved in binding and the nature of the interactions.
The following table illustrates the potential intermolecular interactions that this compound could form with a hypothetical protein binding site.
| Molecular Feature | Potential Interaction Type | Potential Interacting Partner (in a Protein) | Estimated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Piperidine Nitrogen | Hydrogen Bond Acceptor | Hydrogen Bond Donor (e.g., -OH of Ser, Thr; -NH of Asn, Gln) | -2 to -5 |
| Cyano Group Nitrogen | Hydrogen Bond Acceptor | Hydrogen Bond Donor (e.g., -OH of Tyr; -NH of backbone) | -1 to -3 |
| Benzyl Group (Aromatic Ring) | π-π Stacking | Aromatic Residue (e.g., Phe, Tyr, Trp) | -1 to -4 |
| Aliphatic Piperidine Ring | Van der Waals / Hydrophobic | Aliphatic Residue (e.g., Ala, Val, Leu, Ile) | -0.5 to -2 |
This table is illustrative, and the specific interactions and their energies would depend on the specific protein target.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling
Comparative Molecular Field Analysis (CoMFA) for N-Benzylpiperidines
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the biological activity of a series of compounds with their 3D shape and electrostatic properties. nih.govnih.gov For a series of N-benzylpiperidines, a CoMFA study would involve aligning the structures and then calculating steric and electrostatic fields around each molecule. nih.gov These fields are then used as independent variables in a partial least squares (PLS) analysis to build a model that predicts the biological activity.
A CoMFA model for N-benzylpiperidines as, for example, acetylcholinesterase inhibitors, would highlight regions in space where bulky groups or electropositive/electronegative groups would enhance or diminish the inhibitory activity. nih.gov For this compound, the CoMFA model could indicate whether the dicyano substitution pattern is favorable for activity and how the orientation of the benzyl group influences binding. The results are often visualized as contour maps, where different colored regions indicate favorable or unfavorable contributions to the activity.
An illustrative CoMFA results table for a hypothetical series of N-benzylpiperidine analogues is presented below.
| Compound | Experimental Activity (IC₅₀, nM) | Predicted Activity (IC₅₀, nM) | Steric Field Contribution | Electrostatic Field Contribution |
|---|---|---|---|---|
| 1-Benzylpiperidine | 500 | 480 | -0.2 | -0.5 |
| cis-1-Benzyl-2,6-dicyanopiperidine | 150 | 165 | +0.5 | +0.8 |
| 1-Benzyl-4-methylpiperidine | 300 | 290 | +0.1 | -0.1 |
| 1-(4-Chlorobenzyl)piperidine | 80 | 85 | -0.1 | +1.2 |
This table is for illustrative purposes to demonstrate the output of a CoMFA study. The values are hypothetical.
3D-QSAR Methodologies and Predictive Modeling
Beyond CoMFA, other 3D-QSAR methodologies can be applied to build predictive models for compounds like this compound. These methods aim to establish a quantitative relationship between the 3D properties of molecules and their biological activities. Techniques such as Comparative Molecular Similarity Indices Analysis (CoMSIA) extend the principles of CoMFA by including additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
The general workflow for a 3D-QSAR study involves:
Dataset selection: A series of structurally related compounds with measured biological activity is chosen.
Molecular modeling and alignment: 3D structures are generated and aligned based on a common scaffold or pharmacophore.
Calculation of molecular fields/descriptors: Steric, electrostatic, and other relevant fields are calculated around the aligned molecules.
Statistical analysis: A statistical method, typically PLS, is used to derive a mathematical model correlating the descriptors with the activity.
Model validation: The predictive power of the model is assessed using techniques like cross-validation and by predicting the activity of a test set of compounds.
The resulting predictive models can be used to estimate the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. For this compound, such a model could predict how modifications to the benzyl ring or the piperidine substituents would affect its biological activity.
The table below illustrates the statistical parameters often reported for a 3D-QSAR model.
| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Prediction (SEP) | Number of Components |
|---|---|---|---|---|
| CoMFA (Steric/Electrostatic) | 0.65 | 0.92 | 0.25 | 5 |
| CoMSIA (Steric/Electrostatic/Hydrophobic) | 0.71 | 0.95 | 0.21 | 6 |
| CoMSIA (All Fields) | 0.75 | 0.96 | 0.19 | 6 |
This table presents typical statistical results for 3D-QSAR models and is for illustrative purposes. Higher q² and r² values, and lower SEP values, indicate a more robust and predictive model.
Advanced Analytical Techniques for Characterization and Mechanistic Studies
Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment
Spectroscopic techniques are indispensable tools in modern chemistry for probing the intricate details of molecular structure and bonding. By analyzing the interaction of electromagnetic radiation with the molecule, chemists can deduce a wealth of information regarding its composition and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Dynamic NMR for Rotational Barriers)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful method for determining the structure of organic compounds in solution.
¹H NMR Spectroscopy: Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For cis-1-benzyl-2,6-dicyanopiperidine, specific chemical shifts (δ) and coupling constants (J) would be expected for the protons of the benzyl (B1604629) group and the piperidine (B6355638) ring. The cis-configuration of the cyano groups influences the magnetic environment of the adjacent protons, leading to characteristic signal patterns that help in assigning their relative stereochemistry.
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift being indicative of its hybridization and chemical environment (e.g., aromatic, aliphatic, or nitrile carbons).
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons, respectively. These experiments are crucial for unambiguously assigning the complex spectra and confirming the connectivity within the molecule.
Dynamic NMR: This technique could be used to study conformational dynamics, such as the rotational barriers around the C-N bonds and ring inversion of the piperidine chair conformation. By analyzing changes in the NMR spectrum at different temperatures, the energy barriers for these processes can be quantified.
Unfortunately, specific, publicly available experimental NMR data for this compound is not currently available in the searched scientific literature. The following table represents hypothetical ¹H and ¹³C NMR data based on the known structure and typical chemical shift ranges for similar compounds.
| ¹H NMR (Hypothetical Data) | ¹³C NMR (Hypothetical Data) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 7.25-7.40 (m, 5H) | Ar-H | 137.5 | Ar-C (quaternary) |
| 4.05 (s, 2H) | Ph-CH ₂-N | 129.0 | Ar-C H |
| 3.80 (m, 2H) | H -2, H -6 | 128.5 | Ar-C H |
| 1.80-2.00 (m, 6H) | Piperidine ring H | 127.8 | Ar-C H |
| 118.0 | -C N | ||
| 60.2 | Ph-C H₂-N | ||
| 55.4 | C -2, C -6 | ||
| 25.0 - 30.0 | Piperidine ring C H₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N) and aromatic (C=C) groups, as well as C-H stretching and bending vibrations.
| IR Spectroscopy (Hypothetical Data) | |
| Frequency (cm⁻¹) | Vibrational Mode |
| ~2240 | C≡N stretch (nitrile) |
| ~3030 | C-H stretch (aromatic) |
| ~2950, 2850 | C-H stretch (aliphatic) |
| ~1600, 1495, 1450 | C=C stretch (aromatic ring) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Selectivity Confirmation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The spectrum of this compound would be dominated by the absorptions of the benzyl group, which contains a chromophoric phenyl ring. The position of the maximum absorption (λmax) and the molar absorptivity (ε) can be used to confirm the presence of the aromatic system.
| UV-Vis Spectroscopy (Hypothetical Data) | |
| λmax (nm) | Electronic Transition |
| ~205 | π → π |
| ~254 | π → π (benzenoid band) |
Diffraction Techniques for Solid-State Structural Analysis
While spectroscopic methods provide invaluable data on the structure of molecules in solution or as a bulk sample, diffraction techniques offer the ultimate proof of structure in the solid state.
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. This technique would unequivocally establish the cis-relationship of the two cyano groups on the piperidine ring, as well as the conformation of the ring and the orientation of the benzyl substituent. It provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of both the relative and, if a suitable derivative is used, the absolute stereochemistry of the molecule.
Application of Cis 1 Benzyl 2,6 Dicyanopiperidine As a Key Synthetic Intermediate in Organic Synthesis
Precursor to Pharmacologically Important Piperidine (B6355638) Alkaloids
The cis-2,6-disubstituted piperidine unit is a hallmark of numerous biologically active alkaloids. cis-1-Benzyl-2,6-dicyanopiperidine serves as an exceptional starting material for these targets due to the stereocontrolled introduction of substituents. The dicyano compound can be synthesized and then elaborated, with the cis-orientation of the cyano groups guiding the stereochemistry of the final product.
A prime example of its utility is in the synthesis of various piperidine alkaloids. The benzyl (B1604629) group on the nitrogen atom serves as a stable protecting group throughout various synthetic transformations and can be readily removed at a later stage. The two cyano groups are not merely placeholders; they activate the adjacent carbon atoms for nucleophilic attack and can be transformed into a variety of other functional groups. This dual functionality allows for the stepwise and controlled introduction of different side chains, leading to a diverse range of target molecules. For instance, the synthesis of alkaloids like isosolenopsins, deoxocassine, and spectaline, which feature the cis-2,6-disubstituted piperidine core, can be envisioned starting from such a precursor, highlighting its strategic importance in natural product synthesis. rsc.org
Building Block for Nitrogen Heterocycles and Complex Molecular Scaffolds
The inherent reactivity of this compound makes it an ideal starting point for the synthesis of more complex nitrogen-containing heterocycles. chemimpex.com The piperidine ring provides a stable six-membered core, while the cyano groups offer handles for further chemical manipulation.
Formation of Fused Polycyclic Compounds
The dinitrile functionality of this compound holds the potential for the construction of fused polycyclic systems through intramolecular cyclization reactions. One of the classic reactions for this purpose is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-keto nitrile. researchgate.net
While specific examples starting directly from this compound are not extensively documented in readily available literature, the principle remains a powerful synthetic strategy. By first alkylating the positions alpha to the cyano groups with chains containing electrophilic sites, subsequent base-mediated cyclization could lead to the formation of fused ring systems, such as indolizidine or quinolizidine (B1214090) alkaloids, which are prevalent in nature. The reaction would proceed via the formation of an enamine intermediate, which would then attack the electrophilic center to forge the new ring. This potential for intramolecular cyclization underscores the value of this dicyanopiperidine as a scaffold for building molecular complexity.
Synthesis of Polysubstituted Piperidinic Structures
The synthesis of polysubstituted piperidines is of great interest in medicinal chemistry, as the nature and position of substituents can fine-tune the pharmacological properties of a molecule. This compound is an excellent platform for achieving this. The protons alpha to the two cyano groups are acidic and can be selectively deprotonated using a suitable base, such as lithium diisopropylamide (LDA). The resulting carbanions can then be reacted with a variety of electrophiles, such as alkyl halides, to introduce new substituents at the 2 and 6 positions.
The synthesis of the alkaloid Lycoperine A provides a concrete illustration of this approach. In the total synthesis of this complex natural product, this compound is bis-alkylated in a stepwise manner, demonstrating the controlled introduction of large, complex substituents. This strategy allows for the creation of highly functionalized piperidine rings with precise stereochemical control, which is often a significant challenge in organic synthesis.
Role in Total Synthesis Strategies (e.g., Lycoperine A)
The utility of this compound is perhaps most impressively demonstrated in its application in the total synthesis of complex natural products. The total synthesis of the Lycopodium alkaloid, (-)-Lycoperine A, showcases the strategic importance of this intermediate.
Lycoperine A possesses a unique pseudosymmetric structure where two identical octahydroquinoline rings are attached to a central cis-2,6-disubstituted piperidine ring. The synthetic strategy hinged on a highly convergent route where the central piperidine ring was constructed from this compound. The key steps involved:
Double Alkylation: The synthesis began with the stepwise double alkylation of this compound with a chiral octahydroquinoline fragment. This crucial step assembled the entire carbon skeleton of the natural product.
Reductive Decyanation: Following the successful coupling, the two cyano groups were removed. This was achieved through a reductive decyanation process, for instance, using a dissolving metal reduction, which cleanly converted the dinitrile to the corresponding hydrocarbon, leaving the desired polysubstituted piperidine core.
Deprotection: The final step in the synthesis of the core structure involved the removal of the N-benzyl protecting group, typically through hydrogenolysis, to furnish the final natural product.
This elegant synthesis highlights how this compound can serve as a linchpin, enabling the efficient and stereocontrolled assembly of a complex, biologically active molecule.
Functional Group Interconversions and Derivatization for Advanced Chemical Scaffolds
The cyano groups in this compound are not just activating groups for alkylation; they are also versatile functional groups that can be converted into a wide range of other functionalities. This allows for the derivatization of the piperidine scaffold to generate libraries of compounds for drug discovery and other applications.
Some of the key functional group interconversions include:
Reduction to Amines: The nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces two primary amine functionalities, which can be further derivatized to form amides, sulfonamides, or participate in reductive amination reactions to build even more complex structures.
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile groups leads to the formation of the corresponding cis-piperidine-2,6-dicarboxylic acid. This diacid can then be converted to esters, amides, or used in peptide coupling reactions.
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile groups to form ketones after hydrolysis of the intermediate imine. This provides a route to introduce keto functionalities, which are themselves versatile handles for further transformations.
These functional group transformations, summarized in the table below, significantly expand the synthetic utility of this compound, allowing chemists to access a vast chemical space of advanced and diverse piperidine-based scaffolds.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Nitrile (-C≡N) | 1. LiAlH₄; 2. H₂O | Primary Amine (-CH₂NH₂) |
| Nitrile (-C≡N) | H₃O⁺ or OH⁻, Δ | Carboxylic Acid (-COOH) |
| Nitrile (-C≡N) | 1. R-MgBr; 2. H₃O⁺ | Ketone (-C(=O)R) |
| Nitrile (-C≡N) | Na/NH₃ or other reducing agents | Methylene (-CH₃) (Reductive Decyanation) |
| N-Benzyl | H₂, Pd/C | Secondary Amine (-NH) |
Q & A
Q. What experimental strategies can elucidate the reaction mechanisms of cis-1-Benzyl-2,6-dicyanopiperidine in catalytic systems?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track cyanide group reactivity. Perform kinetic studies under varying temperatures/pressures to identify rate-determining steps. Computational modeling (DFT, MD simulations) can predict transition states and validate experimental findings .
Q. How can contradictions in reported stability data for cis-1-Benzyl-2,6-dicyanopiperidine be resolved?
- Methodological Answer : Conduct accelerated stability testing under controlled conditions (pH, humidity, temperature). Compare degradation products via LC-MS and FTIR to identify hydrolytic or oxidative pathways. Cross-reference findings with structurally analogous compounds (e.g., 4-Benzylpiperidine derivatives) to infer degradation patterns .
Q. What methodologies are optimal for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Employ biophysical assays:
- Surface Plasmon Resonance (SPR) : Measure binding affinity in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH).
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, validated by mutagenesis studies .
Q. How can researchers address the lack of ecotoxicological data for cis-1-Benzyl-2,6-dicyanopiperidine?
- Methodological Answer : Perform in silico toxicity prediction using tools like ECOSAR or TEST. Validate with in vitro assays (e.g., Daphnia magna acute toxicity, Ames test for mutagenicity). Compare results with structurally related nitriles (e.g., benzyl cyanide) to extrapolate ecological risks .
Methodological Frameworks for Research Design
Q. What frameworks ensure rigorous experimental design for studies involving cis-1-Benzyl-2,6-dicyanopiperidine?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define research scope. For biological studies, use PICO (Population: cell lines/organisms; Intervention: compound exposure; Comparison: controls; Outcome: mechanistic endpoints). Conduct systematic literature reviews to identify knowledge gaps and justify hypotheses .
Q. How should researchers navigate contradictory data in existing literature on piperidine derivatives?
- Methodological Answer : Perform a scoping review to map conflicting evidence, followed by meta-analysis to quantify effect sizes. Use sensitivity analysis to assess the impact of experimental variables (e.g., solvent polarity, temperature). Replicate critical studies under standardized conditions to isolate variables .
Data Presentation and Reporting
Q. Q. What are best practices for reporting crystallographic and spectroscopic data for cis-1-Benzyl-2,6-dicyanopiperidine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
